
9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol: is an organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen at the central ring. This particular compound is characterized by the presence of a butyl group at the 9th position and a hydroxyl group at the 4th position of the octahydroacridine skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol typically involves the hydrogenation of acridine derivatives The process can be carried out using catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated acridine derivatives.
Substitution: Formation of various alkyl or aryl substituted acridines.
Scientific Research Applications
Chemistry: 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of acridine derivatives with biological macromolecules such as DNA and proteins. It may also serve as a model compound for understanding the pharmacokinetics and pharmacodynamics of acridine-based drugs.
Medicine: Acridine derivatives have been explored for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities. This compound may be investigated for similar medicinal properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable component in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl group at the 4th position can form hydrogen bonds with target molecules, enhancing its binding affinity. The butyl group may contribute to the hydrophobic interactions, stabilizing the compound within the target site. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Acridine: The parent compound without the butyl and hydroxyl groups.
9-Butylacridine: Lacks the hydroxyl group at the 4th position.
4-Hydroxyacridine: Lacks the butyl group at the 9th position.
Uniqueness: 9-Butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
99922-91-5 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
9-butyl-1,2,3,4,5,6,7,8-octahydroacridin-4-ol |
InChI |
InChI=1S/C17H25NO/c1-2-3-7-12-13-8-4-5-10-15(13)18-17-14(12)9-6-11-16(17)19/h16,19H,2-11H2,1H3 |
InChI Key |
KASONYUJHMHLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCCC(C2=NC3=C1CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
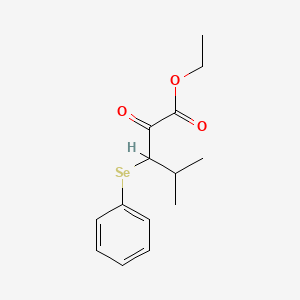
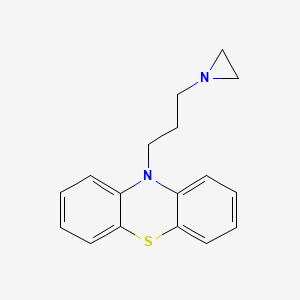
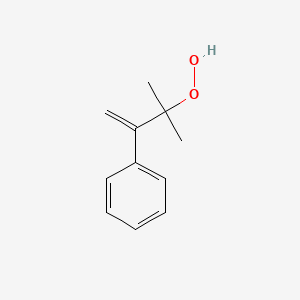
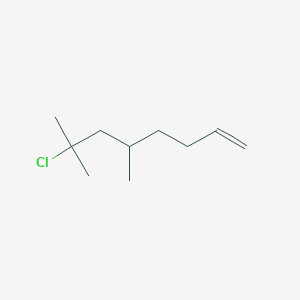
![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
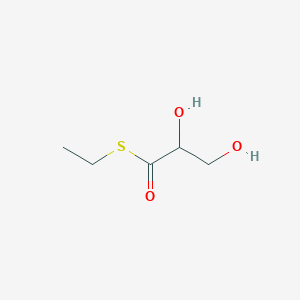
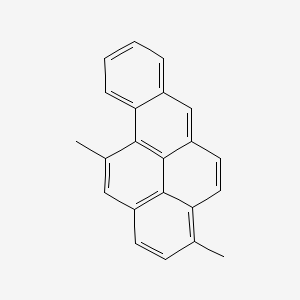
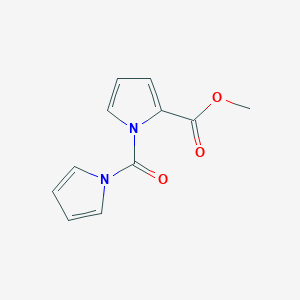

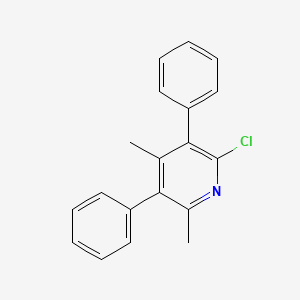
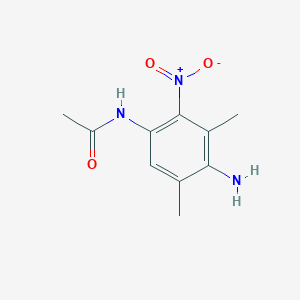
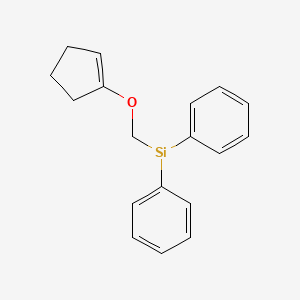
![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
